molecular formula C9H9ClF3NO2 B2699508 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride CAS No. 1965309-68-5

4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride

Cat. No. B2699508
CAS RN: 1965309-68-5
M. Wt: 255.62
InChI Key: ORNIOUZAQHFFKY-UHFFFAOYSA-N
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Description

The compound 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol has a molecular weight of 191.15 and its empirical formula is C8H8F3NO . It’s a solid substance .


Molecular Structure Analysis

The InChI code for 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is XIBJQYMKBQZQPP-UHFFFAOYSA-N . This can be used to generate the molecular structure.


Physical And Chemical Properties Analysis

The physical form of 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

Research has shown the development of novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals (⋅OH) and hypochlorite (−OCl). These probes are significant for studying the roles of hROS and −OCl in various biological and chemical applications, as they afford a strongly fluorescent compound, fluorescein, upon reaction with hROS and −OCl, providing a tool for visualizing −OCl generated in stimulated neutrophils (Setsukinai et al., 2003).

Photodecomposition of Chlorobenzoic Acids

Another study focused on the photodecomposition of chlorobenzoic acids under ultraviolet irradiation, leading to the replacement of chlorine by hydroxyl and hydrogen to produce corresponding hydroxybenzoic acids and benzoic acid itself. This reaction highlights the potential for environmental remediation, particularly in sunlight, where certain chlorobenzoic acids decompose rapidly, offering insights into the degradation processes of similar compounds in natural settings (Crosby & Leitis, 1969).

Synthesis of Hydroxyproline Derivatives

Research on the synthesis of hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid (allylglycine) through efficient resolution using enzymes and subsequent chemical reactions has provided a pathway to four stereoisomers of hydroxyproline derivatives. This process, involving epoxidation and intramolecular cyclization, has implications for the synthesis of bioactive compounds and the development of new pharmaceuticals (Krishnamurthy et al., 2014).

Novel Amino Acid Synthesis for Pseudopeptide Synthesis

The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives as building blocks for pseudopeptide synthesis has been explored. This novel unnatural amino acid offers potential applications as a scaffold for combinatorial chemistry and the synthesis of peptidomimetics, illustrating the versatility and utility of benzoic acid derivatives in advancing synthetic chemistry and drug development (Pascal et al., 2000).

Perovskite Solar Cells Performance Improvement

A bifunctional conjugated organic molecule, 4-(aminomethyl)benzoic acid hydroiodide (AB), was designed and employed as an organic cation in organic–inorganic halide perovskite materials, leading to improvements in stability and power conversion efficiency of perovskite solar cells. This research demonstrates the role of benzoic acid derivatives in the development of more efficient and stable energy conversion technologies (Hu et al., 2018).

Safety and Hazards

For the compound 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, the safety information includes hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards and precautions that should be taken when handling the compound.

properties

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNIOUZAQHFFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride

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